
methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, cyano, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of cyano groups through a condensation reaction. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are essential due to the presence of reactive nitro and cyano groups.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Potential use in studying the interactions of nitro and cyano groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene: Lacks the carboxylate group but has similar electronic properties.
9-(Dicyanomethylidene)-2,7-dinitrofluorene: Similar structure but without the methyl ester group.
Methyl 2,7-dinitrofluorene-4-carboxylate: Lacks the dicyanomethylidene group.
Uniqueness
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to the combination of nitro, cyano, and ester groups in a single molecule. This combination imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C18H8N4O6 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H8N4O6/c1-28-18(23)15-6-11(22(26)27)5-14-16(9(7-19)8-20)13-4-10(21(24)25)2-3-12(13)17(14)15/h2-6H,1H3 |
Clave InChI |
IJJUMPNGDKYGMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


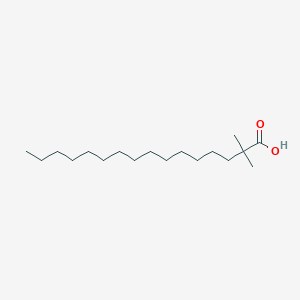

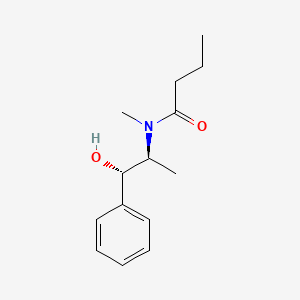
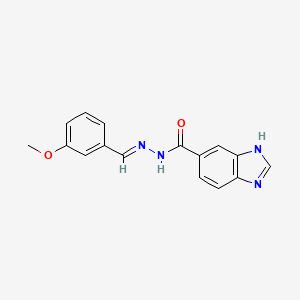

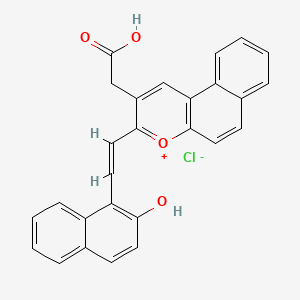

![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
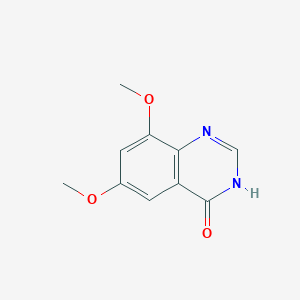

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)

![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
